2-氨基-2-(氧杂环-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

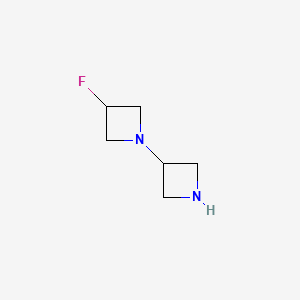

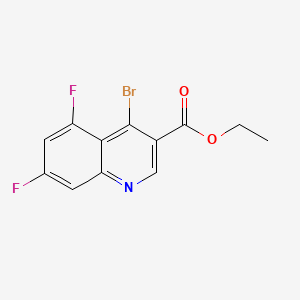

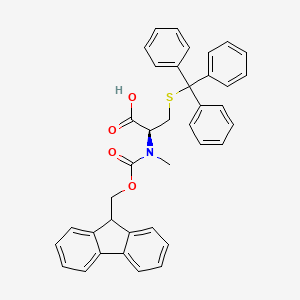

“2-Amino-2-(oxetan-3-YL)acetic acid” is a chemical compound with the molecular formula C5H9NO3 . It has a molecular weight of 131.13 . The compound is typically stored in a refrigerator and appears as a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(oxetan-3-YL)acetic acid” is 1S/C5H9NO3/c6-4 (5 (7)8)3-1-9-2-3/h3-4H,1-2,6H2, (H,7,8) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“2-Amino-2-(oxetan-3-YL)acetic acid” has a molecular weight of 131.13 g/mol . It is a white to off-white powder or crystals . The compound is typically stored in a refrigerator .

科学研究应用

Crystal Structure Analysis

The compound is utilized in crystal structure analysis, as demonstrated by its involvement in the study of the crystal structure of various compounds, which helps in understanding the molecular arrangement and interactions within the crystal lattice. This is crucial for the development of new materials and the understanding of their properties (Hyunjin Park et al., 2016).

Synthesis of Spirocycles

2-Amino-2-(oxetan-3-yl)acetic acid plays a significant role in the synthesis of oxetane/azetidine containing spirocycles. These spirocycles are synthesized through silver-catalyzed 1,3-dipolar cycloaddition reactions, showcasing the compound's importance in facilitating complex chemical reactions leading to the formation of novel molecular structures with potential applications in various fields (Benjamin T Jones et al., 2016).

Development of Saturated Heterocycles

The compound is also involved in the synthesis of diverse saturated heterocycles. It acts as a precursor in addition reactions with trifluoroborates, leading to the formation of spiro and fused heterocycles. This highlights its role in the synthesis of complex organic molecules, which could have various pharmaceutical and industrial applications (Patrick B Brady & Erick M Carreira, 2015).

Peptide Foldamer Construction

In peptide research, 2-Amino-2-(oxetan-3-yl)acetic acid contributes to the construction of beta-pseudopeptide foldamers. These foldamers have potential applications in drug design and molecular recognition, showcasing the compound's significance in the development of new biologically active molecules (Gianluigi Luppi et al., 2004).

Corrosion Inhibition Studies

The compound's derivatives are studied for their corrosion inhibition properties. Understanding the interaction of these compounds with metal surfaces can lead to the development of more effective corrosion inhibitors, essential for extending the life of metal components in various industries (S. Kaya et al., 2016).

属性

IUPAC Name |

2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(oxetan-3-YL)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)

![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)

![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)

![(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--oxovanadium (2/1)](/img/structure/B594714.png)